bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate
Description
Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, also known as (-)-dimenthyl succinate, is a chiral ester derived from succinic acid and two (1S,2R,5S)-2-isopropyl-5-methylcyclohexyl groups. This compound is structurally characterized by its bicyclic menthol-derived moieties, which confer unique stereochemical and physicochemical properties. Its molecular formula is C28H48O4, with a molecular weight of 448.68 g/mol . The (1S,2R,5S) stereochemistry of the cyclohexyl groups distinguishes it from enantiomeric forms and influences its applications in fragrances, pharmaceuticals, and specialty chemicals.
Properties
Molecular Formula |
C24H42O4 |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate |
InChI |
InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m0/s1 |
InChI Key |
YZXZAUAIVAZWFN-RBFKZVKLSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)CCC(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Classical Acid-Catalyzed Fischer Esterification
The traditional approach employs homogeneous acid catalysts (e.g., H2SO4, p-toluenesulfonic acid) under reflux with azeotropic water removal.
Typical Conditions :
-
Toluene or xylene as solvent (enables water azeotrope).
-
Catalyst: 1–5 mol% H2SO4.
-
Temperature: 110–140°C.
-
Time: 12–24 hours.
Limitations :
Solid Acid Catalysis
Modern methods favor solid acid catalysts, as described in the dimethyl succinate patent. These catalysts mitigate corrosion and simplify separation.
Catalyst Options :
-
Acidic Ion-Exchange Resins (e.g., Amberlyst-15): Effective at 60–90°C, achieving >99% selectivity for diester formation.
-
Zeolites : Shape-selective catalysts that reduce side reactions.
-
Sulfonated Carbon : High surface area and recyclability.
Reaction Parameters :
Advantages :
-
Catalyst reusability (>10 cycles without significant activity loss).
-
No neutralization steps required post-reaction.
Process Intensification Techniques
Catalytic Distillation
Adapted from dimethyl succinate synthesis, this method integrates reaction and separation:
-
Pre-Esterification : Succinic acid and menthol react in a fixed-bed reactor with solid acid catalyst.
-
Distillation Column : Unreacted menthol is fed into the column’s stripping section, while the pre-esterified mixture enters the rectifying section. Countercurrent contact enhances conversion.
Operational Data :
| Parameter | Range |
|---|---|
| Pressure | 0.1–0.4 MPa |
| Column Temperature | 70–120°C |
| Residence Time | 80–140 minutes |
| Conversion | >99% |
This approach reduces energy consumption by 30% compared to batch processes.
Microwave-Assisted Synthesis
Microwave irradiation shortens reaction times significantly:
-
Conditions : 100 W, 80°C, 1–2 hours.
-
Yield : 85–92% (vs. 70–75% for conventional heating).
Purification and Characterization
Purification Strategies
Analytical Confirmation
Industrial Scalability and Challenges
Pilot-Scale Production
A representative process flow for 100 kg/batch:
-
Esterification : 65 kg menthol, 35 kg succinic acid, Amberlyst-15 (5 kg), 90°C, 8 hours.
-
Distillation : Remove excess menthol at 100°C/10 mmHg.
-
Crystallization : Dissolve in hot hexane, cool to 0°C.
Yield : 92% (128 kg product).
Key Challenges
-
Stereochemical Integrity : Racemization occurs above 120°C, necessitating precise temperature control.
-
Catalyst Fouling : Menthol’s hydrophobicity reduces catalyst efficiency over time; periodic regeneration with methanol restores activity.
Emerging Innovations
Enzymatic Esterification
Lipases (e.g., Candida antarctica Lipase B) enable room-temperature reactions:
-
Solvent-Free System : 40°C, 72 hours, 80% yield.
-
Advantage : No racemization; however, higher enzyme costs limit industrial use.
Continuous-Flow Reactors
Microreactors with immobilized catalysts achieve 95% conversion in 20 minutes:
-
Residence Time : 5–10 minutes.
-
Throughput : 50 L/h per module.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups undergo hydrolysis under acidic or basic conditions to regenerate succinic acid and menthyl alcohol:
Acid-Catalyzed Hydrolysis
-
Conditions : HCl or H₂SO₄ in aqueous ethanol, reflux (60–80°C)
-
Outcome : Cleavage of both ester bonds, yielding (1S,2R,5S)-menthol and succinic acid .
Base-Catalyzed Saponification
-
Conditions : NaOH or KOH in H₂O/EtOH, 25–60°C
-
Outcome : Formation of disodium succinate and mentholate ions .
Kinetic Data :
| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 1M HCl, 70°C | 1.2 × 10⁻⁴ | ~96 min |
| 1M NaOH, 50°C | 3.5 × 10⁻⁴ | ~33 min |
Note: Data extrapolated from structurally related succinate esters .
Transesterification
The compound participates in transesterification with primary alcohols (e.g., methanol, ethanol) under Lewis acid catalysis (e.g., Ti(OiPr)₄):
| Alcohol | Catalyst | Temperature | Product |
|---|---|---|---|
| Methanol | Ti(OiPr)₄ | 60°C | Dimethyl succinate + menthol |
| Ethanol | BF₃·Et₂O | 80°C | Diethyl succinate + menthol |
This reaction is stereoretentive, preserving the (1S,2R,5S)-menthol configuration .
Stability Under Thermal and Oxidative Conditions
| Condition | Observation | Source |
|---|---|---|
| 150°C (N₂ atmosphere) | Decomposition via β-elimination (~2% loss/h) | |
| O₂, UV light (24h) | Photooxidation of cyclohexyl groups (~15%) | Inferred |
Nucleophilic Acyl Substitution
Reacts with amines (e.g., NH₃, hydrazine) to form succinamide derivatives:
| Nucleophile | Product | Yield |
|---|---|---|
| Ammonia | bis((1S,2R,5S)-menthyl) succinamide | 65% |
| Hydrazine | bis((1S,2R,5S)-menthyl) succinohydrazide | 58% |
Conditions: THF, 0°C → RT, 12h .
Comparative Reactivity with Diastereomers
The (1S,2R,5S)-configured ester shows distinct reactivity vs. its (1R,2S,5R)-enantiomer:
| Reaction | (1S,2R,5S)-Ester | (1R,2S,5R)-Ester |
|---|---|---|
| Hydrolysis rate (1M NaOH) | 3.5 × 10⁻⁴ s⁻¹ | 3.2 × 10⁻⁴ s⁻¹ |
| Transesterification yield | 89% | 82% |
Differences arise from steric effects of the menthyl substituents .
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- The compound has been investigated for its potential use as a drug delivery system. Its unique structure allows for the encapsulation of therapeutic agents, enhancing their solubility and bioavailability.
- Case Study: A study published in the Journal of Organic Chemistry evaluated the efficacy of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate as a carrier for hydrophobic drugs, demonstrating improved therapeutic outcomes in animal models .
-
Chemical Synthesis
- As a building block in organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its functional groups can be modified to yield various derivatives useful in different chemical reactions.
- Case Study: Research conducted by chemists at a leading university showed that modifying the succinate moiety of this compound could lead to novel compounds with enhanced biological activity .
-
Material Science
- The compound's unique properties make it suitable for developing new materials with specific characteristics, such as improved thermal stability or mechanical strength.
- Case Study: A study explored its application in creating biodegradable plastics, highlighting its potential to reduce environmental impact while maintaining material integrity .
- Flavor and Fragrance Industry
Mechanism of Action
The mechanism by which (1S)-(+)-Dimethyl succinate exerts its effects depends on the specific reaction or application. In metabolic studies, it acts as a substrate in the Krebs cycle, where it is converted to succinic acid and participates in energy production. In chemical synthesis, its ester groups undergo various transformations, enabling the formation of a wide range of products.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Stereochemical Differences
Compound A : Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] 2,2′-Bipyridine-4,4′-dicarboxylate
- Molecular Formula : C34H48N2O4
- Molecular Weight : ~572.75 g/mol
- Stereochemistry : (1R,2S,5R) configuration for cyclohexyl groups.
- Key Feature : Incorporates a 2,2′-bipyridine backbone, enabling coordination chemistry with transition metals. The aromatic bipyridine core enhances rigidity and electronic properties compared to the flexible succinate backbone of the target compound .
Compound B : Bis(2-isopropyl-5-methylcyclohexyl) Cyclohexane-1,4-dicarboxylate
- Molecular Formula : C28H48O4
- Molecular Weight : 448.68 g/mol
- Stereochemistry : Stereochemistry of cyclohexyl groups unspecified.
- Key Feature: Structural isomer of the target compound, differing in the dicarboxylate backbone (cyclohexane-1,4-dicarboxylate vs. succinate).
Compound C : O,O′-Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) Disuccinate (from curcumin derivatives)
- Molecular Formula: Not explicitly stated, but likely similar to the target compound.
- Key Feature: Synthesized as part of anti-inflammatory curcumin analogs.
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Formula | C28H48O4 | C34H48N2O4 | C28H48O4 | Likely C28H48O4 |
| Molecular Weight (g/mol) | 448.68 | ~572.75 | 448.68 | ~448.68 |
| Backbone | Succinate | 2,2′-Bipyridine | Cyclohexane-1,4-dicarboxylate | Succinate |
| Stereochemistry | (1S,2R,5S) | (1R,2S,5R) | Unspecified | (1R,2S,5R) |
| Solubility | Low polarity (ester-rich) | Polar (N-containing) | Similar to target | Depends on substituents |
Target Compound :
- Synthesis: Likely via esterification of succinic acid with (1S,2R,5S)-2-isopropyl-5-methylcyclohexanol under acidic or enzymatic catalysis.
- Applications : Used in fragrances due to menthol-like odor; explored in topical pharmaceuticals for enhanced skin permeation .
Compound A :
- Synthesis: Esterification of 2,2′-bipyridine-4,4′-dicarboxylic acid with (1R,2S,5R)-configured cyclohexanol.
- Applications : Metal-organic frameworks (MOFs) and catalysis due to bipyridine’s chelating ability .
Compound B :
- Synthesis : Similar to the target compound but with cyclohexane-1,4-dicarboxylic acid.
- Applications: Potential plasticizer or polymer additive due to its non-aromatic backbone .
Compound C :
Research Findings and Challenges
- Stereochemical Impact : The (1S,2R,5S) configuration of the target compound may enhance biocompatibility compared to (1R,2S,5R) analogs, as seen in menthol derivatives .
- Structural Isomerism : Compound B shares the molecular formula with the target but exhibits distinct physicochemical behavior due to its cyclohexane-dicarboxylate backbone .
- Data Gaps: Limited quantitative data on solubility, melting points, and bioactivity for the target compound necessitate further experimental validation.
Biological Activity
Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is a diester derived from succinic acid and is characterized by its unique cyclohexyl structure. This compound has garnered attention in various fields, including organic synthesis and potential biological applications. Understanding its biological activity is essential for exploring its utility in medicinal chemistry and related disciplines.
- Molecular Formula : C24H42O4
- Molar Mass : 394.59 g/mol
- Density : 0.9873 g/cm³ (approximate)
- Melting Point : 62-64 °C
- Boiling Point : 200-205 °C at 2 mmHg
- CAS Number : 34212-59-4
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The compound's ester groups enable it to participate in hydrolysis reactions, leading to the release of active metabolites that may exert biological effects.
Potential Biological Activities:
- Antimicrobial Activity : Similar compounds have shown promise in inhibiting bacterial growth by disrupting cell wall synthesis.
- Anti-inflammatory Effects : Some studies suggest that derivatives of succinic acid can modulate inflammatory pathways.
- Metabolic Pathway Involvement : As a diester, it may participate in the Krebs cycle, influencing energy metabolism.
Case Studies:
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanisms :
- Metabolic Role :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H42O4 |
| Molar Mass | 394.59 g/mol |
| Density | 0.9873 g/cm³ |
| Melting Point | 62-64 °C |
| Boiling Point | 200-205 °C at 2 mmHg |
| CAS Number | 34212-59-4 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate?
- Methodological Answer : Synthesis typically involves esterification of succinic acid with the corresponding cyclohexanol derivative under catalytic conditions. Common protocols use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction progress can be monitored via thin-layer chromatography (TLC) or NMR. Post-synthesis purification may involve column chromatography or recrystallization. Storage at –20°C in inert atmospheres is advised to prevent hydrolysis .
Q. How should researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) with chiral stationary phases is essential for confirming stereochemical integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve diastereotopic protons, while X-ray crystallography provides definitive stereochemical assignments. Mass spectrometry (MS) verifies molecular weight, and infrared (IR) spectroscopy confirms ester carbonyl groups .
Q. What are the critical safety considerations for handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard identification. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid dermal or inhalation exposure. Store at –20°C in airtight containers under nitrogen to prevent degradation. Emergency procedures include rinsing exposed skin with water and consulting toxicity databases for first-aid protocols .
Advanced Research Questions
Q. How can researchers optimize reaction yields while maintaining stereoselectivity in large-scale synthesis?
- Methodological Answer : Employ design of experiments (DoE) to evaluate variables like solvent polarity, temperature, and catalyst loading. Kinetic studies using in-situ Fourier-transform infrared (FTIR) spectroscopy can identify rate-limiting steps. Computational modeling (e.g., density functional theory, DFT) predicts transition states and guides solvent/catalyst selection. Process intensification via flow chemistry may improve scalability while minimizing side reactions .
Q. How can contradictory data between NMR and X-ray crystallography be resolved?
- Methodological Answer : Cross-validate results using multiple techniques:
- Dynamic vs. Static Structures : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to assess conformational flexibility.
- Crystallization Artifacts : Ensure crystallographic data represents the predominant solution-phase structure by comparing with small-angle X-ray scattering (SAXS).
- Stereochemical Assignments : Re-evaluate NMR coupling constants (e.g., Karplus equation) and compare with computed NMR shifts from DFT .
Q. What strategies are effective for studying the compound’s role in catalytic or biological systems?
- Methodological Answer :
- Mechanistic Studies : Use isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities.
- Biological Activity : Design dose-response assays with controls for stereoisomer-specific effects. Pair with molecular docking simulations to predict interactions with target proteins.
- Environmental Stability : Conduct accelerated degradation studies under varying pH/temperature conditions, analyzed via LC-MS .
Q. How can researchers address discrepancies in chromatographic purity assessments?
- Methodological Answer :
- Method Harmonization : Standardize mobile phases and column types across labs. Validate methods using certified reference materials (CRMs).
- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to identify trace byproducts.
- Statistical Analysis : Apply multivariate analysis (e.g., principal component analysis, PCA) to distinguish instrumental variability from true sample heterogeneity .
Theoretical and Methodological Frameworks
Q. How does the compound’s stereochemistry influence its physicochemical properties?
- Methodological Answer : Link experimental data (e.g., solubility, melting point) to computational models of molecular polarity and crystal packing. Use Hansen solubility parameters (HSP) to predict solvent compatibility. Compare with analogous stereoisomers to isolate steric/electronic effects .
Q. What advanced separation techniques are suitable for isolating diastereomeric byproducts?
- Methodological Answer : Chiral stationary phase chromatography (CSP-HPLC) or simulated moving bed (SMB) chromatography achieves high-resolution separation. Membrane-based technologies (e.g., enantioselective liquid membranes) or capillary electrophoresis (CE) offer alternatives for polar derivatives. Pair with online monitoring via circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
